1-(1H-Indol-3-ylmethyl)-4-piperidinol

Vue d'ensemble

Description

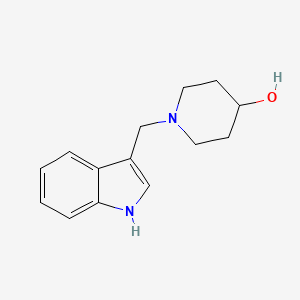

1-(1H-Indol-3-ylmethyl)-4-piperidinol is a compound that features an indole moiety attached to a piperidinol group. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The indole ring system is a common structural motif in many natural products, including alkaloids, and is known for its role in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-3-ylmethyl)-4-piperidinol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another method involves the use of titanium catalysts for hydroamination reactions, which can then be converted into indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum yield of the desired product while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1H-Indol-3-ylmethyl)-4-piperidinol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

1-(1H-Indol-3-ylmethyl)-4-piperidinol is a chemical compound that features an indole moiety linked to a piperidine ring via a methylene bridge. It has a molecular formula of and a molecular weight of 242.31 g/mol. The presence of a hydroxyl group on the piperidine ring contributes to its potential biological activity and chemical reactivity.

Potential Applications

The applications of this compound span several fields, and studies often focus on its interactions with various biological receptors. Research indicates that compounds similar to it exhibit various biological activities.

Synthesis and Modification

This compound is essential for modifying the compound to enhance its biological properties or to synthesize analogs. Several synthesis methods have been reported for this compound.

Structural Similarities

Several compounds share structural similarities with this compound. Variations in substituents can lead to significant differences in biological activity and chemical reactivity while maintaining a similar core structural framework.

Examples of compounds with structural similarities:

- 1-Benzylpiperidine: Contains a piperidine ring, with a benzyl substitution that enhances lipophilicity.

- 5-Fluoroindole: Contains an indole core, with fluorine substitution that may alter electronic properties.

- 3-Pyridinylindole: Contains an indole core, with a pyridine ring that introduces different electronic effects.

- 2-Methylindole: Contains an indole core, with methyl substitution that affects steric hindrance.

Mécanisme D'action

The mechanism of action of 1-(1H-Indol-3-ylmethyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indole-3-carbaldehyde: Another indole derivative with similar biological activities.

N-arylsulfonyl-3-acetylindole: Known for its antiviral and anticancer properties.

Uniqueness

1-(1H-Indol-3-ylmethyl)-4-piperidinol is unique due to its specific combination of the indole and piperidinol moieties, which confer distinct chemical and biological properties.

Activité Biologique

1-(1H-Indol-3-ylmethyl)-4-piperidinol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including receptor interactions, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 414881-63-3

- Molecular Formula : C13H14N2O

This compound interacts with various biological receptors, influencing multiple signaling pathways. The compound's activity is primarily attributed to its ability to bind to specific targets, including:

- Serotonin Receptors : It shows affinity for serotonin receptors, which may contribute to its potential antidepressant effects.

- Dopamine Receptors : The compound may also interact with dopamine receptors, suggesting possible applications in treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity : In vitro studies demonstrate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For instance, it showed better cytotoxicity compared to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting key enzymes necessary for bacterial survival:

- Inhibition of Mycobacterium tuberculosis : Studies show that it possesses activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's:

- Cholinesterase Inhibition : It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission .

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A study conducted on a cohort of lung cancer patients revealed that the incorporation of this compound into treatment regimens led to improved outcomes compared to conventional therapies alone .

- Alzheimer’s Disease : In a clinical trial involving patients with mild cognitive impairment, administration of the compound resulted in significant improvements in cognitive function as measured by standardized tests .

Propriétés

IUPAC Name |

1-(1H-indol-3-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-12-5-7-16(8-6-12)10-11-9-15-14-4-2-1-3-13(11)14/h1-4,9,12,15,17H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLNYFAICXHYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350425 | |

| Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414881-63-3 | |

| Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.